EB-3P Exhibits 8.6-Fold Greater Potency in Inhibiting Choline Uptake Compared to EB-3D in HepG2 Cells
EB-3P demonstrated significantly higher potency in blocking choline uptake in HepG2 cells than its analog EB-3D. After 24 h of inhibitor treatment, EB-3P inhibited choline uptake with an IC50 of 0.14 ± 0.01 μM, whereas EB-3D required an IC50 of 1.21 ± 0.14 μM [1]. This difference highlights that EB-3P is a more effective modulator of choline transport, a key process in cancer cell phospholipid metabolism.
| Evidence Dimension | Choline uptake inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.14 ± 0.01 μM |
| Comparator Or Baseline | EB-3D: IC50 = 1.21 ± 0.14 μM |
| Quantified Difference | 8.6-fold lower IC50 for EB-3P |
| Conditions | HepG2 cells, 24 h inhibitor treatment, radiolabeled choline assay |
Why This Matters
For researchers investigating choline transport inhibition or aiming to maximize disruption of phospholipid precursor availability, EB-3P provides a substantially more potent tool than EB-3D, enabling more robust phenotypic effects at lower concentrations.
- [1] Sola-Leyva, A., López-Cara, L. C., Ríos-Marco, P., Ríos, A., Marco, C., & Carrasco-Jiménez, M. P. (2019). Choline kinase inhibitors EB-3D and EB-3P interferes with lipid homeostasis in HepG2 cells. Scientific Reports, 9(1), 5109. View Source
